molecular formula C18H15NO B1433580 4-(2,5-Dimethylbenzoyl)quinoline CAS No. 1706444-87-2

4-(2,5-Dimethylbenzoyl)quinoline

Cat. No.: B1433580
CAS No.: 1706444-87-2
M. Wt: 261.3 g/mol
InChI Key: IOMCTIBQAFEENH-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylbenzoyl)quinoline is a chemical compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The compound this compound is characterized by the presence of a quinoline ring system substituted with a 2,5-dimethylbenzoyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylbenzoyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically includes the condensation of 2-aminobenzophenone with an aldehyde or ketone. In this case, 2-aminobenzophenone can be reacted with 2,5-dimethylbenzoyl chloride under basic conditions to yield the desired product.

Another method involves the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. For the synthesis of this compound, 2,5-dimethylbenzaldehyde, aniline, and an appropriate alkene can be used under acidic conditions to form the quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylbenzoyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

4-(2,5-Dimethylbenzoyl)quinoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylbenzoyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects. The exact pathways involved can vary based on the specific target and context of use.

Comparison with Similar Compounds

4-(2,5-Dimethylbenzoyl)quinoline can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: A derivative with a methyl group at the 2-position.

    4-Chloroquinoline: A derivative with a chlorine atom at the 4-position.

The uniqueness of this compound lies in the presence of the 2,5-dimethylbenzoyl group, which can impart distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

(2,5-dimethylphenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-12-7-8-13(2)16(11-12)18(20)15-9-10-19-17-6-4-3-5-14(15)17/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMCTIBQAFEENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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